3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves several synthetic routes and reaction conditions. The compound is typically synthesized through the acetylation of 3Beta,5Beta-Tetrahydro Cortisone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroid metabolites.
Biology: The compound is utilized in studies related to steroid metabolism and enzyme activity.
Medicine: Research involving this compound can provide insights into the development of steroid-based drugs.
Mechanism of Action
The mechanism of action of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in steroid metabolism. It can act as a substrate or inhibitor for these enzymes, thereby influencing the production and regulation of steroid hormones .
Comparison with Similar Compounds
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate can be compared with other similar compounds, such as:
Cortisone: A corticosteroid hormone used to treat inflammation.
Hydrocortisone: Another corticosteroid with anti-inflammatory properties.
Prednisone: A synthetic corticosteroid used to treat various inflammatory and autoimmune conditions.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in steroid metabolism .
Properties
Molecular Formula |
C25H36O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
InChI Key |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.